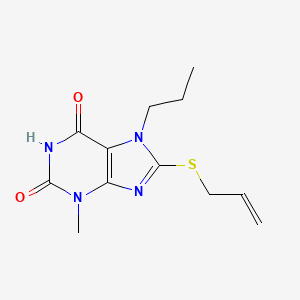

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h5H,2,4,6-7H2,1,3H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSVHUSNQXORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves several steps. The synthetic routes typically include the reaction of appropriate purine derivatives with prop-2-enylsulfanyl and propyl groups under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the prop-2-enylsulfanyl group with other functional groups.

Scientific Research Applications

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in industry, it may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- In contrast, amino groups (e.g., (3-methoxypropyl)amino in ) enhance hydrogen-bonding capacity, while nitro groups () may compromise stability.

Physicochemical and Spectral Properties

- Lipophilicity: The target compound’s logP is likely higher than analogues with polar 8-substituents (e.g., 2-hydroxyethylamino in ) but lower than those with aromatic 7-substituents (e.g., 2-chlorobenzyl in ).

Biological Activity

8-(Allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, with the molecular formula C12H16N4O2S and a molecular weight of 280.35 g/mol, is a purine derivative that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, thereby modulating signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant Activity | Exhibits significant free radical scavenging capabilities in vitro. | |

| Enzyme Inhibition | Inhibits xanthine oxidase activity, potentially reducing uric acid levels. | |

| Antimicrobial Effects | Demonstrates antibacterial activity against Gram-positive bacteria. | |

| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines in preliminary assays. |

Case Studies and Research Findings

-

Antioxidant Properties :

A study investigated the antioxidant capacity of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases. -

Enzyme Inhibition :

Research published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited xanthine oxidase, an enzyme linked to gout and hyperuricemia. This inhibition could lead to therapeutic applications in managing these conditions. -

Antimicrobial Activity :

In a study evaluating various purine derivatives for antimicrobial properties, 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione showed notable activity against Staphylococcus aureus and Escherichia coli. This opens avenues for its use as a potential antimicrobial agent. -

Cytotoxicity Against Cancer Cells :

Preliminary cytotoxicity assays revealed that this compound selectively induces apoptosis in several cancer cell lines while sparing normal cells. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.

Q & A

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodology : Scale-up challenges include exothermic reactions and solvent volume limitations. Use flow chemistry (e.g., Corning G1 reactor) for better heat dissipation. Optimize stoichiometry via DoE (Design of Experiments), varying equivalents of allylthiol (1.2–2.0 eq) and reaction time (12–24 hr). Monitor intermediates by in-line IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.